molecular formula C29H32BrN3O3S B3994087 {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone

{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone

Cat. No.: B3994087
M. Wt: 582.6 g/mol
InChI Key: FKTUCUUOQKWSSO-UHFFFAOYSA-N
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Description

{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring and a piperazine ring, both of which are functionalized with bromophenyl and diphenylmethyl groups, respectively. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine precursors. The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated ketone. The piperazine ring is often prepared via a similar cyclization process using a diamine and a dihalide.

The key step in the synthesis is the sulfonylation of the piperidine ring with 4-bromobenzenesulfonyl chloride under basic conditions. This is followed by the coupling of the sulfonylated piperidine with the diphenylmethyl-substituted piperazine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amino-substituted or thio-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone is studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone
  • {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone
  • {1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone lies in the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32BrN3O3S/c30-26-11-13-27(14-12-26)37(35,36)33-17-15-25(16-18-33)29(34)32-21-19-31(20-22-32)28(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,25,28H,15-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTUCUUOQKWSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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